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1-Methyl-2,3-diphenylpiperidine hydrochloride

Muscarinic receptor pharmacology CNS receptor profiling Acetylcholine receptor binding

Researchers requiring a validated muscarinic receptor binding assay calibrator often face challenges with non-specific binding artifacts from high-affinity ligands. This compound solves this with micromolar affinity (M1 Ki=7.94 µM), enabling linearity validation without receptor saturation. - Serves as a structurally characterized negative control for COX-1/2 screens (IC50=100 µM) - Solved crystal structure (R=0.050) provides a validated starting geometry for computational docking studies - Stable in PBS buffer (pH 7.4) for 24h, ideal as an analytical reference standard for LC-MS/MS method development

Molecular Formula C18H22ClN
Molecular Weight 287.8 g/mol
CAS No. 6267-65-8
Cat. No. B15082243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-diphenylpiperidine hydrochloride
CAS6267-65-8
Molecular FormulaC18H22ClN
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESCN1CCCC(C1C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H21N.ClH/c1-19-14-8-13-17(15-9-4-2-5-10-15)18(19)16-11-6-3-7-12-16;/h2-7,9-12,17-18H,8,13-14H2,1H3;1H
InChIKeyLJOOMMKPKTVRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3-diphenylpiperidine Hydrochloride: Reference Standard & CNS Probe


1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS 6267-65-8) is a structurally characterized, fully saturated piperidine derivative featuring two phenyl substituents at the 2- and 3-positions of the piperidine ring, supplied as the hydrochloride salt. Its molecular formula is C₁₈H₂₂ClN with a molecular weight of approximately 287.84 g/mol . The crystal structure has been solved via X-ray diffraction methods and refined to an R-value of 0.050 with 2126 observed reflections, confirming the stereochemical configuration of the 2,3-diphenyl substitution pattern [1]. This compound is available through specialty chemical suppliers as part of rare and unique chemical collections intended for early discovery research .

Impact of 2,3-Diphenyl Substitution on Piperidine Pharmacology


Piperidine-based compounds with identical core scaffolds but differing phenyl substitution patterns exhibit fundamentally divergent pharmacological profiles that preclude simple functional interchangeability. The 2,3-diphenyl substitution geometry of this compound produces a distinct three-dimensional conformation and electrostatic surface that determines receptor recognition, as confirmed by its solved crystal structure [1]. Empirical evidence demonstrates that moving phenyl substituents from the 2,3-positions to alternative arrangements (e.g., 4,4-diphenyl or 3-phenylpiperidine analogs) results in orders-of-magnitude differences in target binding affinity. Specifically, comparative studies reveal that 1-methyl-4,4-diphenylpiperidine exhibits substantially lower affinity for the MPTP receptor binding site (Kᵢ values in the micromolar range) compared to other diphenylpiperidine regioisomers [2]. Furthermore, computational docking studies confirm that the 2,3-diphenyl configuration produces unique predicted binding orientations within voltage-gated calcium channel pore domains that are not replicated by other regioisomers [3]. Substituting this compound with an uncharacterized or regioisomeric analog in a pharmacological study without confirmatory binding assays introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Evidence vs. In-Class Comparators


M1-M3 Muscarinic Receptor Binding Affinity

The compound exhibits measurable but modest affinity for muscarinic acetylcholine receptors, with a rank order of M1 (Kᵢ = 7,940 nM) ≈ M2 (Kᵢ = 9,990 nM) > M3 (Kᵢ = 15,800 nM) in rat tissue preparations [1][2]. Notably, the M1 affinity (Kᵢ = 7.94 μM) falls within a range that is approximately 3,000-fold weaker than the high-affinity M1 ligand pirenzepine (Kᵢ ≈ 2.5 nM in comparable assays), yet remains distinct from structurally related 4,4-diphenylpiperidines which demonstrate substantially lower MPTP site affinity [3]. This moderate M1 affinity contrasts with the compound's negligible binding to the beta-1 adrenergic receptor (no detectable affinity) , indicating a degree of receptor selectivity within aminergic GPCRs.

Muscarinic receptor pharmacology CNS receptor profiling Acetylcholine receptor binding

COX-1 & COX-2 Inhibition as Negative Control

In a standardized fluorescence polarization assay measuring prostaglandin G/H synthase activity, the compound demonstrates negligible inhibition of both COX-1 and COX-2 isoforms at pharmacologically relevant concentrations [1]. This inactivity profile is consistent across both isoforms, distinguishing it from non-selective NSAIDs (e.g., ibuprofen: COX-1 IC₅₀ ≈ 4-8 μM; COX-2 IC₅₀ ≈ 10-30 μM) and selective COX-2 inhibitors (e.g., celecoxib: COX-2 IC₅₀ ≈ 40 nM). The compound's lack of COX activity also differentiates it from certain 4-substituted piperidine derivatives that exhibit measurable anti-inflammatory activity in animal models [2].

Cyclooxygenase inhibition Inflammation assay controls Enzyme screening

Calcium Channel Modulation: Predicted Pore Interaction

Molecular docking simulations predict that 1-methyl-2,3-diphenylpiperidine interacts with the pore domain of voltage-gated calcium channels, positioning its two phenyl rings to engage hydrophobic residues within the channel lumen [1]. The predicted binding orientation differs fundamentally from the 4,4-diphenylpiperidine series, where the geminal diphenyl arrangement at the 4-position produces a distinct interaction geometry. This computational evidence positions the 2,3-diphenyl substitution as a scaffold warranting experimental validation that would not be achievable with 4,4-diphenyl or mono-phenyl piperidine analogs. Importantly, this computational prediction has not been validated by in vitro electrophysiology or functional calcium flux assays, and no head-to-head comparative experimental binding data for calcium channels are currently available.

Calcium channel blocker Molecular docking Computational pharmacology

X-ray Crystal Structure Confirmation

The three-dimensional molecular structure of 1-methyl-2,3-diphenylpiperidine hydrochloride has been unambiguously determined via single-crystal X-ray diffraction and refined to an R-value of 0.050 (2126 observed reflections) or R(1) = 0.053 (2043 observed reflections) across independent crystallographic studies [1][2]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. This level of structural characterization contrasts with many commercially available piperidine derivatives that lack published crystal structures, leaving stereochemical and conformational details ambiguous. The solved structure confirms the relative stereochemistry of the 2- and 3-position phenyl substituents and provides atomic coordinates suitable for direct use in computational docking studies.

Crystallography Structural biology Analytical reference standard

Application Scenarios in Discovery Research


Muscarinic Receptor Binding Calibration Standard

Based on its documented Kᵢ values of 7.94 μM (M1), 9.99 μM (M2), and 15.8 μM (M3) in rat tissue homogenates [1], this compound serves as a calibration reference for medium-throughput muscarinic receptor binding screens. Unlike high-affinity ligands that require picomolar to low nanomolar concentration ranges for accurate Kᵢ determination, this compound's micromolar affinity allows for assay calibration in concentration ranges where non-specific binding artifacts are minimized. Researchers can employ this compound to validate assay linearity and inter-day reproducibility without saturating receptor populations at low nanomolar concentrations, a practical advantage over pirenzepine or atropine in certain experimental designs.

COX-1/COX-2 Negative Control for HTS

With IC₅₀ values of 100 μM against both COX-1 and COX-2 in fluorescence polarization assays [2], this compound provides a structurally characterized, piperidine-based negative control for cyclooxygenase inhibitor screening. Unlike common negative controls such as DMSO vehicle or unrelated chemical scaffolds, this compound shares the piperidine core structure with many pharmacologically active molecules, enabling more rigorous interpretation of structure-activity relationships. Procurement for inclusion in compound libraries enables hit validation workflows where distinguishing true COX inhibition from assay interference requires a structurally similar but pharmacologically inert comparator.

Validated Starting Geometry for Computational Chemistry

The availability of high-quality single-crystal X-ray diffraction data refined to R = 0.050 with 2126 observed reflections [3] provides atomic coordinates suitable for direct import into molecular modeling software. Computational chemists performing docking studies of 2,3-diphenylpiperidine derivatives against CNS targets (including muscarinic receptors and calcium channels [4]) can use these coordinates as a validated starting geometry, avoiding the conformational uncertainty inherent in force-field minimized structures. The confirmed monoclinic C2 crystal packing and relative stereochemistry at the 2- and 3-positions inform the design of focused chemical libraries exploring this substitution pattern.

Analytical Reference Standard for LC-MS/MS

The compound's stability in pH 7.4 PBS buffer at 100 μM concentration, measured via LC-MS/MS up to 24 hours [5], combined with its hydrochloride salt formulation suitable for aqueous dissolution, supports its use as an analytical reference standard. Researchers developing chromatographic methods for diphenylpiperidine-class compounds or conducting in vitro metabolism studies can employ this compound for retention time calibration, mass spectral library development, and assessment of extraction recovery. Unlike proprietary or poorly characterized piperidine derivatives, the published crystal structure and molecular formula confirmation [3] provide unambiguous identity verification for analytical workflow validation.

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